(E)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]-3-thiophen-3-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S2/c22-18(4-3-16-7-11-25-14-16)20-12-15-5-9-21(10-6-15)26(23,24)17-2-1-8-19-13-17/h1-4,7-8,11,13-15H,5-6,9-10,12H2,(H,20,22)/b4-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCDJCSKDIXLFKX-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=CSC=C2)S(=O)(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=CSC=C2)S(=O)(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide is a synthetic compound that combines various pharmacologically relevant moieties, including pyridine, piperidine, and thiophene. This article reviews its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by the following features:
- Pyridine ring : Known for its role in biological interactions.
- Piperidine moiety : Often associated with various pharmacological activities.
- Thiophene ring : Contributes to the compound's electronic properties and biological effects.
The molecular formula is , with a molecular weight of approximately 370.47 g/mol.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group is known to interact with various enzymes, potentially inhibiting their activity. This interaction can lead to altered metabolic pathways, particularly in cancer cells.
- Receptor Modulation : The compound may act as a modulator of specific receptors involved in cellular signaling pathways, influencing processes such as inflammation and apoptosis.
- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, reducing oxidative stress in cells.
Table 1: Summary of Biological Activities
Case Studies
Several studies have investigated the biological effects of this compound:
- In Vitro Studies on Cancer Cells :
- Inflammation Models :
-
Antimicrobial Activity :
- Laboratory tests revealed that this compound exhibits notable antimicrobial activity against specific strains of bacteria, indicating its potential for development as an antimicrobial agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares core structural motifs with several acrylamide derivatives, but key differences in substituents and regiochemistry influence its physicochemical and biological properties. Below is a comparative analysis:
Key Observations:
Substituent Position Matters: The thiophen-3-yl group in the target compound contrasts with the thiophen-2-yl in analogs .
Sulfonylation vs. Cyano Groups: The pyridin-3-ylsulfonyl moiety introduces strong electron-withdrawing effects and hydrogen-bond acceptor capacity, whereas cyano groups (as in ) enhance electrophilicity, influencing reactivity and target engagement.
Pharmacological Implications (Inferred):
- Thiophen Orientation : The thiophen-3-yl group may confer distinct π-π stacking interactions compared to thiophen-2-yl analogs, as seen in kinase inhibitors where heterocycle positioning dictates ATP-binding pocket occupancy .
- Sulfonamide vs. Pyrimidine Scaffolds : The pyridin-3-ylsulfonyl group in the target compound could improve metabolic stability over pyrimidine-based analogs , though this requires experimental validation.
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Sulfonylation | Pyridine-3-sulfonyl chloride, EtN, DCM, 0°C→RT | 75–85 | >95% | |
| Amide Coupling | EDCI, HOBt, DMF, RT, 12h | 60–70 | >90% | |
| Purification | SiO (EtOAc/Hexanes, 3:7) | — | >98% |
Basic: How to validate structural integrity and purity of the compound?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- H NMR: Confirm acrylamide geometry (trans coupling constant ~15 Hz) and integration ratios for sulfonyl, piperidine, and thiophene protons .
- C NMR: Verify carbonyl resonance (~165–170 ppm) and aromatic carbons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) matches calculated molecular weight (CHNOS: 403.11 g/mol) .
- HPLC : Purity >95% using C18 columns (acetonitrile/water gradient) .
Advanced: How to address discrepancies in reported biological activity across studies?
Answer:
Contradictions may arise due to:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa), incubation times, or concentrations. Standardize protocols using guidelines like NIH/NCATS assay guidance .
- Compound Purity : Impurities (>5%) can skew results. Validate via orthogonal methods (e.g., HPLC + H NMR) .
- Structural Analogues : Compare with derivatives (e.g., thiophen-2-yl vs. thiophen-3-yl substitution) to isolate pharmacophore contributions .
Q. Table 2: Comparative Bioactivity of Analogues
| Compound | Target (IC) | Cell Line | Reference |
|---|---|---|---|
| Thiophen-3-yl | EGFR (12 nM) | A549 | |
| Thiophen-2-yl | EGFR (28 nM) | A549 |
Advanced: What computational methods predict target interactions and selectivity?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to kinases (e.g., EGFR). Validate poses with MD simulations (NAMD/GROMACS) .
- QSAR Models : Train on pyrimidine/acrylamide derivatives to correlate substituents (e.g., sulfonyl groups) with activity .
- Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds with kinase hinge region) using MOE .
Basic: Which solvents and catalysts maximize yield in amide coupling?
Answer:
- Solvents : Polar aprotic solvents (DMF, DCM) enhance reactivity. Avoid DMSO (side reactions) .
- Catalysts : EDCI/HOBt or DCC/DMAP systems yield >60% conversion. Microwave-assisted synthesis (50°C, 2h) improves efficiency .
Advanced: How to optimize reaction conditions using Design of Experiments (DoE)?
Answer:
- Factors : Temperature, catalyst loading, solvent ratio.
- Response Surface Methodology (RSM) : Use Minitab/JMP to model interactions. For example, a central composite design (CCD) identifies optimal EDCI (1.2 eq) and RT for 85% yield .
Advanced: What strategies enhance selectivity for kinase targets?
Answer:
- Scaffold Modifications : Introduce electron-withdrawing groups (e.g., CF) on pyridine to improve ATP-binding pocket interactions .
- Prodrug Approaches : Mask acrylamide reactivity with ester prodrugs to reduce off-target effects .
Basic: How to troubleshoot low yields in the final coupling step?
Answer:
- Stoichiometry : Use 1.5 eq of carboxylic acid to avoid unreacted amine.
- Moisture Control : Anhydrous DMF and molecular sieves prevent hydrolysis .
- Workup : Extract with dilute HCl to remove unreacted reagents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
